Trans Sodium Crocetinate is the sodium salt of the trans-isomer of the carotenoid crocetin with potential antihypoxic and radiosensitizing activities. Trans sodium crocetinate (TSC) increases the diffusion rate of oxygen in aqueous solutions such as from plasma to body tissue. The agent has been shown to increase available oxygen during hypoxic and ischemic conditions that may occur in hemorrhage, vascular and neurological disorders, and in the tumor microenvionment.
Related Compounds
Relevance: Crocetin is the parent compound of trans sodium crocetinate (TSC). TSC, the trans isomer of crocetin's sodium salt, exhibits improved water solubility and bioavailability compared to crocetin. Both compounds are being investigated for their potential in treating hypoxia-related diseases. []
Uric Acid
Compound Description: Uric acid is a heterocyclic compound and the final product of purine metabolism in humans. While high levels are associated with gout and other conditions, uric acid also exhibits antioxidant properties. []
Temozolomide
Compound Description: Temozolomide (TMZ) is an alkylating agent used as a chemotherapy drug, primarily for treating certain types of brain tumors like glioblastoma multiforme (GBM). [, ]
Relevance: Temozolomide is often used in conjunction with radiation therapy as the standard of care for GBM. Research suggests that combining trans sodium crocetinate (TSC) with temozolomide and radiation therapy can improve treatment outcomes by enhancing the delivery of oxygen to hypoxic tumor areas, making them more susceptible to radiation. [, ]
Compound Description: Copper(II) diacetyl-di(N4-methylthiosemicarbazone) (Cu-ATSM) is a radiopharmaceutical used as a hypoxia imaging agent in Positron Emission Tomography (PET) studies. It accumulates in hypoxic tissues, allowing visualization and assessment of tumor hypoxia. []
Relevance: Cu-ATSM is used in research to evaluate the effectiveness of trans sodium crocetinate (TSC) in reducing tumor hypoxia. PET studies using Cu-ATSM have shown that TSC administration can decrease hypoxic tumor volume, indicating improved oxygenation. []
Hypoxia-inducing Factor-1α
Compound Description: Hypoxia-inducing Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in cellular responses to hypoxia. Under low oxygen conditions, HIF-1α levels increase, activating genes involved in angiogenesis, metabolism, and cell survival. [, ]
Relevance: The HIF-1α pathway is involved in the cellular response to hypoxia, a condition commonly found in tumors like glioblastoma. Research suggests that while trans sodium crocetinate (TSC) can increase oxygen levels in hypoxic tumors, it doesn't directly interact with the HIF-1α pathway. Instead, TSC appears to modify the expression of genes regulated by HIF-1α by altering their response to varying oxygen concentrations. [, ]
Carbonic Anhydrase 9
Compound Description: Carbonic anhydrase 9 (CA9) is a transmembrane enzyme that regulates pH in the cellular environment. It is often overexpressed in hypoxic tumor cells and is associated with tumor progression and poor prognosis. []
Relevance: Similar to HIF-1α, Carbonic Anhydrase 9 is a marker of hypoxia and is often studied in conjunction with TSC. Research has shown that while TSC can alleviate tumor hypoxia, it does not directly influence the expression levels of CA9. This further suggests that TSC's primary mechanism of action involves enhancing oxygen diffusion rather than directly impacting hypoxia-related pathways. []
Dodecafluoropentane
Compound Description: Dodecafluoropentane (DDFP) is a perfluorocarbon (PFC) liquid that can dissolve large amounts of oxygen. It is being investigated for its potential as an artificial oxygen carrier (AOC) in various medical applications. []
Relevance: Dodecafluoropentane, formulated as an emulsion (DDFPe), represents a different approach to addressing hypoxia compared to trans sodium crocetinate (TSC). While TSC enhances the diffusion of oxygen through plasma, DDFPe acts as a carrier molecule, transporting oxygen directly to tissues. In vitro studies comparing these approaches showed that DDFPe, at a specific volume, delivered more oxygen than TSC. This highlights the different mechanisms and potential advantages of each approach for treating hypoxia-driven medical emergencies. []
PEG-Telomer-B
Compound Description: PEG-Telomer-B (PTB) is a biocompatible polymer used as a surfactant to stabilize emulsions, particularly for encapsulating perfluorocarbons like dodecafluoropentane (DDFP). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Transcrocetin is a natural apocarotenoid isolated from C. sativus and G. jasminoides that has antioxidant, antiproliferative, anti-inflammatory, cardioprotective, and antinociceptive properties. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (IC50 = 17.8 μg/ml) and inhibits growth of MKN28 stomach, MCF-7 breast, and Caco-2 colon cancer cell lines (IC50s = 53, 63, and 103 μM, respectively). Transcrocetin (20 μM) protects primary rat microglial cells from LPS-induced death and decreases LPS-induced production of intracellular reactive oxygen species (ROS), TNF-α, IL-1β, and NF-κB. Transcrocetin (100 mg/kg) increases the level of glutathione (GSH), catalase (CAT), creatine kinase (CK), and lactate dehydrogenase (LDH) in cardiac tissue in a rat model of myocardial infarction induced by isoproterenol. It also increases the pressure threshold and latency to withdrawal in response to mechanical and thermal stimuli, respectively, indicating a decrease in allodynia in a mouse model of spared nerve injury when administered intrathecally at a dose of 30 mg/kg. Crocetin is a 20-carbon dicarboxylic acid which is a diterpenoid and natural carotenoid. Found in the crocus flower, it has been administered as an anti-fatigue dietary supplement. It has a role as a nutraceutical, a metabolite and an antioxidant. It is a carotenoic acid, a diterpenoid and a polyunsaturated dicarboxylic acid. It is a conjugate acid of a crocetin(2-). Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.
Antifibrinolytic and plasminogen activation inhibitor. Blocks lysine-binding sites of plasmin and elastase-derived plasminogen fragments (IC50 = 5 mM). Tranexamic acid is an inhibitor of fibrinolysis that inhibits the interaction of plasmin with fibrin (IC50 = 3.1 µM in isolated human plasma). It decreases α-naphthylisothiocyanate (ANIT)-induced increases in the expression of the profibrogenic genes Timp1 and Col1a1, but not Itgb6, Tgfβ1, or Tgfβ2, and reduces protein levels of cytokeratin 19 (CK19) and type I collagen in the liver after 28 days in a mouse model of chronic bile duct injury. Used as lysine analogue to characterize binding sites in plasminogen. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Tranexamic Acid is a synthetic derivative of the amino acid lysine with antifibrinolytic activity. With strong affinity for the five lysine-binding sites of plasminogen, tranexamic acid competitively inhibits the activation of plasminogen to plasmin, resulting in inhibition of fibrinolysis; at higher concentrations, this agent noncompetitively inhibits plasmin. This agent has a longer half-life, is approximately ten times more potent, and is less toxic than aminocaproic acid, which possesses similar mechanisms of action. Tranexamic acid is a monocarboxylic acid. It has a role as an antifibrinolytic drug and a hematologic agent. It derives from a cyclohexanecarboxylic acid. Tranexamic acid is an Antifibrinolytic Agent. The physiologic effect of tranexamic acid is by means of Decreased Fibrinolysis.
Potent mast cell membrane stabilizer. Exhibits a wide range of anti-inflammatory effects. Inhibits antigen-induced release of cytokines, chemokines and proteases. Able to inhibit angiotensin II induced contractions (IC50 = 36 μM). Tranilast is a compound that exhibits anti-inflammatory and immunomodulatory effects by inhibiting lipid mediator and cytokine release from inflammatory cells and interfering with PDGF- and TGF-β1-induced proliferation and migration of vascular medial smooth muscle cells. Tranilast suppresses production of prostaglandin D2 (IC50 = 0.1 mM)1, prostaglandin E2 (IC50 = ~1-20 µM), thromboxane B2 (IC50 = ~10-50 µM), TGF-β1 (IC50 = ~100-200 µM), and interleukin-8 (IC50 = ~100 µM) in in vitro models as well as attenuates of the proinflammatory activity of human monocytes. While originally marketed as an antiallergenic drug, the efficacy of tranilast in preventing restenosis after percutaneous coronary intervention has been tested in a large-scale clinical trial. Additionally, tranilast inhibits VEGF-induced angiogenetic activities (i.e., proliferation, migration and tube formation of vascular endothelial cells) with IC50 values of 22, 18 and 193 µM, which may prove therapeutic for various retinal diseases. Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. It has a role as an anti-asthmatic drug, a nephroprotective agent, an anti-allergic agent, a calcium channel blocker, an antineoplastic agent, an aryl hydrocarbon receptor agonist and a hepatoprotective agent. It is a member of cinnamamides, a dimethoxybenzene, an amidobenzoic acid and a secondary carboxamide. It derives from an anthranilic acid. Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.
Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group. It has a role as an anti-asthmatic drug, a nephroprotective agent, an anti-allergic agent, a calcium channel blocker, an antineoplastic agent, an aryl hydrocarbon receptor agonist and a hepatoprotective agent. It is a member of cinnamamides, a dimethoxybenzene, an amidobenzoic acid and a secondary carboxamide. It derives from an anthranilic acid. Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.
(Z)-4-hydroxy Tamoxifen is a major phase I metabolite of tamoxifen, a well-known estrogen receptor antagonist in breast but partial estrogen receptor agonist in endometrium. (Z)-4-hydroxy Tamoxifen is a product of cytochrome P450 (CYP)2D6 and CYP2B6 activity. The (Z), or trans, isomer of 4-hydroxytamoxifen has at least a 100-fold higher affinity for estrogen receptors than tamoxifen. Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells. Afimoxifene is a tertiary amino compound that is tamoxifen in which the phenyl group which is in a Z- relationship to the ethyl substituent is hydroxylated at the para- position. It is the active metabolite of tamoxifen. It has a role as an antineoplastic agent, an estrogen receptor antagonist and a metabolite. It is a tertiary amino compound and a member of phenols. It derives from a tamoxifen. Afimoxifene (4-Hydroxytamoxifen, trade name TamoGel) is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia. TamoGel is formulated using Enhanced Hydroalcoholic Gel (EHG) Technology. This technology enables percutaneous delivery of drugs that cannot be delivered orally. It is being developed by Ascent Therapeutics.
Trametinib DMSO solvate is a solvated form of trametinib at 1:1 molar ratio of trametinib to dimethyl sulfoxide. Trametinib, also known as GSK1120212, GSK212 or JTP74057, is an approved and new targeted drug for the treatment of melanoma. It is a powerful and selective MEK1/MEK2 inhibitor which can effectively prevent cancer cell proliferating and can induce cell apoptosis, and increase the life of patients.
(±)-trans-ACPD is an agonist of metabotropic glutamate receptors (mGluRs; EC50s = 15, 2, 40, 23, and 82 µM for mGluR1, -2, -3, -5, and -6, respectively, in CHO cells expressing recombinant receptors). It also activates mGluR4 in baby hamster kidney cells with an EC50 value of approximately 800 µM. (±)-trans-ACPD increases cAMP accumulation in adult rat cerebral cortex slices (EC50 = 47.8 µM) but not in isolated rat embryonic neurons or neonatal glial cells when used at concentrations ranging from 1 to 1,000 µM. (±)-trans-ACPD (10-1,000 µM) increases phosphoinositide hydrolysis in neonatal rat cerebral cortex and hippocampal slices. It induces clonic convulsions in neonatal rats (ED50 = 100 mg/kg), an effect that can be reversed by administration of the NMDA receptor antagonists LY233053 and LY274614.3 trans-ACPD is a selective agonist for metabotropic glutamate receptors, acting at both group I and group II mGlu receptors.